![molecular formula C20H23N3O4 B2836318 1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea CAS No. 954610-36-7](/img/structure/B2836318.png)
1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
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Description
1-(3,5-Dimethoxyphenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as DPU-4, is a synthetic compound that has been developed for its potential use in scientific research. This compound is of interest due to its unique structure and potential biochemical and physiological effects.
Scientific Research Applications
Corrosion Inhibition
Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been studied for their corrosion inhibition properties. These compounds, including 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have shown efficiency in inhibiting mild steel corrosion in acidic solutions. The inhibition mechanism involves the adsorption of these molecules onto the steel surface, forming a protective layer against corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Anticancer Activity
Certain urea derivatives, specifically diaryl ureas, have been designed and synthesized for their antiproliferative activity against various cancer cell lines. These compounds, including 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrate significant antiproliferative effects, highlighting their potential as anticancer agents (Feng et al., 2020).
Catalysis and Chemical Synthesis
Urea derivatives also play a role in catalysis and chemical synthesis. For instance, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions showcases the catalytic potential of urea derivatives in facilitating chemical reactions (Gao, Li, & Zhang, 2007).
Neuropharmacology
In neuropharmacology, urea derivatives have been investigated for their effects on neural systems. A study involving orexin receptor mechanisms on compulsive food consumption in a rat model of binge eating utilized urea derivatives as selective antagonists to assess their impact on feeding behavior (Piccoli et al., 2012).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-9-15(10-18(11-17)27-2)22-20(25)21-12-14-8-19(24)23(13-14)16-6-4-3-5-7-16/h3-7,9-11,14H,8,12-13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKAKAFSEUOJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
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